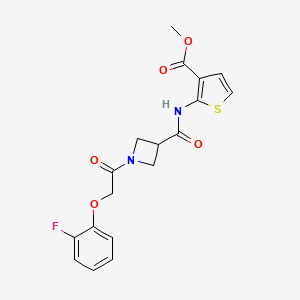

Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthetic route to this compound involves several steps, including azetidine ring formation, esterification, and introduction of the fluorophenoxy group. Researchers have employed various strategies, such as copper-catalyzed cascade cyclization or other innovative methods .

Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O3 , with a molecular weight of 289.3 g/mol . The InChI representation is: InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11 .

科学的研究の応用

Synthetic Chemistry and Reagent Development

Aziridine and Azetidine Reactions

Studies demonstrate the synthetic utility of aziridines and azetidines, key structural elements in the compound of interest. Reactions involving these motifs with nucleophiles highlight their potential in constructing complex molecular architectures. For example, reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles reveal the formation of aziridines and other products, showcasing azirines' reactivity and their role in synthesizing biologically relevant molecules (Alves, Gilchrist, & Sousa, 1999). Similarly, the regioselective ring opening of nonactivated chiral aziridines by thiols provides a method for synthesizing cysteinol derivatives, indicating the significance of azetidine and aziridine moieties in medicinal chemistry and drug design (Bae, Shin, Park, & Lee, 1999).

Medicinal Chemistry Applications

Antipathogenic Activity

New thiourea derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antipathogenic activity. These studies reveal significant potential in developing novel antimicrobial agents with antibiofilm properties, highlighting the importance of such compounds in combating resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Urokinase Inhibition

The synthesis of benzo[b]thiophene-2-carboxamidines demonstrates the application of thiophene derivatives in designing potent and selective inhibitors for urokinase-type plasminogen activator (uPA), a target relevant in cancer therapy. These findings underscore the relevance of thiophene motifs, as seen in the compound of interest, in the development of new therapeutic agents (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Safety and Hazards

作用機序

Target of action

Similarly, thiophene derivatives have been studied for their potential biological effects .

Mode of action

The azetidine ring in the compound could potentially interact with biological targets through hydrogen bonding or other types of molecular interactions .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both azetidine and thiophene derivatives are known to interact with various biochemical pathways depending on their specific substitutions .

Result of action

Azetidine and thiophene derivatives have been associated with a variety of biological activities .

特性

IUPAC Name |

methyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c1-25-18(24)12-6-7-27-17(12)20-16(23)11-8-21(9-11)15(22)10-26-14-5-3-2-4-13(14)19/h2-7,11H,8-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLOXKDZKVNHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)

![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)